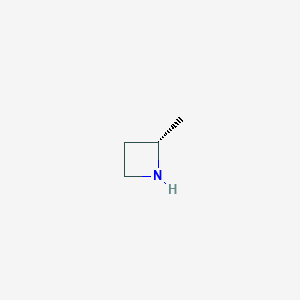

(s)-2-Methylazetidine

Description

Significance of Four-Membered Heterocycles in Synthetic Chemistry

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are cyclic compounds containing three carbon atoms and one heteroatom (nitrogen, oxygen, or sulfur, respectively). numberanalytics.com These structures are of significant interest in synthetic and medicinal chemistry due to their unique conformational properties and the inherent ring strain, which can be harnessed for various chemical transformations. rsc.orgnumberanalytics.com The presence of a heteroatom within the strained four-membered ring imparts distinct electronic properties, influencing the molecule's reactivity and potential biological activity. numberanalytics.com Consequently, these heterocycles serve as versatile intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals. numberanalytics.comrsc.org

The azetidine (B1206935) ring, in particular, has garnered considerable attention. It is a recurring motif in a number of biologically active compounds and approved drugs. nih.govacs.orgchemrxiv.org The rigid nature of the azetidine scaffold can be advantageous in drug design, helping to lock a molecule into a specific conformation for optimal interaction with a biological target. nih.govresearchgate.net

The (S)-2-Methylazetidine Moiety as a Chiral Building Block

Chirality, or "handedness," is a fundamental concept in drug discovery, as the different enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different biological effects. (S)-2-Methylazetidine is a chiral building block, meaning it possesses a specific three-dimensional arrangement that can be used to introduce chirality into larger, more complex molecules. acs.orgresearchgate.net The presence of the methyl group at the 2-position of the azetidine ring creates a stereocenter, and the "(S)" designation specifies its absolute configuration.

The utility of (S)-2-Methylazetidine as a chiral synthon is significant. 3wpharm.com Its incorporation into a drug candidate can lead to improved potency, selectivity, and pharmacokinetic properties. researchgate.net The defined stereochemistry of (S)-2-Methylazetidine helps to reduce off-target effects, a crucial consideration in the development of safe and effective therapeutics. Despite its simple structure, the synthesis of enantiomerically pure (S)-2-Methylazetidine has presented challenges, and its limited commercial availability has spurred the development of novel synthetic routes. acs.org

Historical Context of Azetidine Chemistry and Synthetic Challenges

The synthesis of azetidines has historically been a challenging endeavor for organic chemists. nih.govub.bw The primary difficulty lies in the inherent ring strain of the four-membered ring, which makes its formation energetically unfavorable. clockss.org The ring strain energy of azetidine has been experimentally determined to be approximately 25.2 kcal/mol. clockss.org This makes the cyclization reactions required to form the azetidine ring significantly more difficult compared to the formation of their five- and six-membered counterparts, pyrrolidines and piperidines. clockss.orgnih.gov

Classical methods for azetidine synthesis often involve intramolecular cyclization via nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. rsc.orgacs.org However, these reactions are often plagued by competing elimination reactions. acs.org Another common approach is the reduction of β-lactams (azetidin-2-ones), which are more readily accessible. ub.bwacs.org Over the years, significant progress has been made in developing more efficient and general methods for azetidine synthesis, including cycloaddition reactions and transition-metal-catalyzed processes. ub.bwacs.orgrsc.org

Overview of Current Research Trajectories for (S)-2-Methylazetidine

Current research on (S)-2-Methylazetidine and other chiral azetidines is focused on several key areas. A major thrust is the development of scalable and efficient syntheses to produce this valuable building block in high enantiomeric purity. acs.orgacs.org Researchers are exploring various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and novel cyclization methods to overcome the synthetic hurdles. acs.orgresearchgate.net

Furthermore, there is a growing interest in incorporating (S)-2-Methylazetidine and other functionalized azetidines into novel molecular scaffolds for drug discovery. acs.orgnih.gov The unique three-dimensional shape and rigidity of the azetidine ring are being exploited to create molecules with improved "drug-like" properties. researchgate.net This includes the synthesis of spirocyclic and fused bicyclic systems containing the azetidine motif. acs.orgnih.gov The application of azetidines as ligands in asymmetric catalysis is another active area of investigation, leveraging their chiral nature to control the stereochemical outcome of chemical reactions. ub.bw

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWPRNUXWYLRN-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Methylazetidine and Its Derivatives

Classic and Evolving Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring has been approached from several strategic directions, each with its own set of advantages and limitations. These strategies often involve the manipulation of larger or smaller ring systems, or the direct reduction of a more accessible precursor. ub.bwmagtech.com.cn

Ring Contraction Approaches

A notable strategy for synthesizing azetidines involves the contraction of five-membered ring systems, particularly pyrrolidinones. A robust method involves a one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.orgnih.gov This process is typically facilitated by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles like alcohols and anilines. acs.orgnih.gov

The proposed mechanism for this transformation begins with a nucleophilic attack on the N-activated amide carbonyl group, leading to the cleavage of the N–C(O) bond. rsc.org This generates an α-bromocarbonyl derivative with a γ-positioned amide anion. This intermediate then undergoes an intramolecular S_N2 cyclization, resulting in a formal ring contraction to the azetidine product. rsc.org The use of an N-sulfonyl group is crucial as it enhances the electrophilicity of the amide and stabilizes the anionic intermediate. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| α-bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophile (e.g., MeOH) | α-carbonylated N-sulfonylazetidines | Good to High | acs.orgnih.gov |

| l-aza-2,4,6-cyclooctatriene systems | Heat or Light | Benzofused azetidines | Not specified | acs.org |

Ring Expansion Methodologies

Conversely, the expansion of three-membered rings, specifically aziridines, provides another pathway to azetidines. magtech.com.cn One innovative approach is the biocatalytic one-carbon ring expansion of aziridines. nih.govacs.org This method utilizes an engineered "carbene transferase" enzyme, a variant of cytochrome P450, to catalyze a highly enantioselective acs.orgCurrent time information in Богородский район, RU.-Stevens rearrangement. nih.govacs.org This enzymatic approach offers exceptional stereocontrol, which is often challenging to achieve with traditional chemical catalysts. nih.govacs.org

Other ring expansion strategies involve the use of various reagents to introduce a carbon atom into the aziridine (B145994) ring. For instance, treatment of N-tosylaziridines with phenacyl bromide derivatives can generate azetidines via in situ formation of ammonium (B1175870) ylides. acs.org Additionally, visible light-induced ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes has been shown to produce 2-nitro azetidines with controlled regio- and diastereoselectivity. acs.org A gold-catalyzed 4-exo-dig cyclization of propargylic aziridines has also been developed for the stereoselective synthesis of (Z)-alkylidene azetidines. acs.org

| Starting Material | Method | Key Features | Reference |

| Aziridines | Biocatalytic acs.orgCurrent time information in Богородский район, RU.-Stevens rearrangement | High enantioselectivity (99:1 er) | nih.govacs.org |

| N-tosylaziridines | Reaction with phenacyl bromide derivatives | In situ ammonium ylide formation | acs.org |

| N-tosylaziridines | Visible light-induced reaction with 1-bromo-1-nitroalkanes | Controlled regio- and diastereoselectivity | acs.org |

| Propargylic aziridines | Gold-catalyzed 4-exo-dig cyclization | Stereoselective synthesis of (Z)-alkylidene azetidines | acs.org |

Cyclization Reactions for Azetidine Ring Formation

Direct cyclization reactions are a cornerstone of azetidine synthesis, involving the formation of either a C-N or a C-C bond to close the four-membered ring. magtech.com.cn

C-N Bond Forming Cyclizations

The formation of a carbon-nitrogen bond is the most common strategy for constructing the azetidine ring. magtech.com.cnacs.org

Intramolecular nucleophilic substitution is a fundamental and widely used method for azetidine synthesis. acs.orgresearchgate.net This reaction typically involves a γ-amino compound bearing a leaving group, where the nitrogen atom acts as the nucleophile to displace the leaving group and form the four-membered ring. acs.orgclockss.org Common leaving groups include halides, mesylates, and tosylates. acs.orgresearchgate.net

A significant challenge in this approach is the competition with elimination reactions, which is exacerbated by the strain of the forming azetidine ring. acs.org However, careful selection of substrates and reaction conditions can favor cyclization. For example, the synthesis of (S)-2-methylazetidine has been achieved through the in situ generation and cyclization of a 1,3-bis-triflate derived from (R)-1,3-butanediol. rsc.orgacs.org This method provides the target compound in high enantiomeric excess and is suitable for large-scale production. acs.org

Another example is the cyclization of N-(ω-chloroethyl)-Boc-glycine using a strong base like lithium diisopropylamide (LDA) to form N-Boc-azetidine-2-carboxylic acid. acs.org This demonstrates the utility of this strategy for synthesizing functionalized azetidines.

| Precursor | Reagents | Product | Key Features | Reference |

| (R)-1,3-butanediol | Tf₂O, Hunig's base, then benzhydrylamine | (S)-2-methylazetidine | High enantiomeric excess (>99% ee), scalable | rsc.orgacs.org |

| N-(ω-chloroethyl)-Boc-glycine | LDA | N-Boc-azetidine-2-carboxylic acid | Formation of a functionalized azetidine | acs.org |

| γ-haloamines | Base | Azetidines | Classic cyclization method | acs.orgclockss.org |

C-C Bond Forming Cyclizations

While less common than C-N bond formation, constructing the azetidine ring by forming a C-C bond is a viable strategy that allows for the installation of nitrogen substituents that might not be compatible with other methods. clockss.orgresearchgate.net

This approach involves an intramolecular nucleophilic attack of a carbanion on an electrophilic carbon to close the four-membered ring. An example is the cyclization of N-(ω-chloroethyl)-Boc-glycine upon treatment with a strong base like lithium diisopropylamide (LDA). clockss.org The base deprotonates the carbon alpha to the ester group, and the resulting carbanion displaces the chloride to form N-Boc-azetidine-2-carboxylic acid. clockss.org

A similar strategy was used in the synthesis of 2,3-disubstituted azetidines. Starting from tert-butyl bromoacetate, a multi-step sequence generates a chloroethylamine derivative. clockss.org Treatment of this precursor with sodium bis(trimethylsilyl)amide (NaHMDS) induces cyclization via C-C bond formation to yield the azetidine product. clockss.org

Michael Additions

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.org In the context of azetidine synthesis, the aza-Michael addition, which forms a carbon-nitrogen bond, is a powerful strategy. mdpi.com This approach typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org

One notable example is the synthesis of 3-substituted 3-(acetoxymethyl)azetidines. This process begins with the creation of methyl (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction. Subsequent aza-Michael addition of various NH-heterocycles to this α,β-unsaturated ester yields the target functionalized azetidines. mdpi.com

A key step in another synthetic route toward 2-alkyl-2-carboxy-azetidines involves an intramolecular Michael addition. This anionic 4-exo-tet ring closure forms the azetidine ring and leads to a thermodynamic distribution of two diastereoisomers, which can be separated and converted into the desired azetidinic amino acids. researchgate.net

Table 1: Examples of Michael Addition in Azetidine Synthesis

| Reactants | Product | Key Features |

|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate and NH-heterocycles | 3-Substituted 3-(acetoxymethyl)azetidines | Aza-Michael addition for C-N bond formation. mdpi.com |

Intramolecular Alkylation Strategies

Intramolecular alkylation is a common and effective method for constructing the azetidine ring. This strategy involves the formation of a carbon-nitrogen bond through the cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic carbon with a leaving group.

A practical and robust synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid utilizes this approach. The key step is the formation of the azetidine ring via intramolecular alkylation, which has been successfully applied to produce practical quantities of this quaternary amino acid. researchgate.net Similarly, a facile synthesis of 1′,4′-dihydro-2′H-spiro[azetidin-2,3′-quinolin]-2′-one has been developed where the azetidine ring is constructed simultaneously with the formation of a spirocarbon center through intramolecular alkylation. researchgate.net

Various leaving groups can be employed in these reactions. For instance, the cyclization of N-alkenylamides can be initiated by tert-butyl hypoiodite. organic-chemistry.org Mesylates and tosylates are also commonly used as leaving groups in the synthesis of azetidines from γ-amino alcohols. researchgate.net

Table 2: Intramolecular Alkylation for Azetidine Synthesis

| Starting Material | Leaving Group | Product |

|---|---|---|

| Precursor with amine and alkyl halide | Halide | 2-Methyl-azetidine-2-carboxylic acid researchgate.net |

| γ-amino alcohol derivative | Mesylate or Tosylate | Azetidine researchgate.net |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a highly convergent and atom-economical approach to the synthesis of cyclic compounds, including azetidines.

[2+2] Photocycloadditions of Imines and Alkenes (Aza-Paterno-Büchi Reaction)

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction, however, faces challenges such as the competing E/Z isomerization of the imine upon photoexcitation. escholarship.org

Recent advancements have focused on overcoming these limitations. Visible-light-mediated aza-Paterno-Büchi reactions have emerged as a powerful tool. acs.orgchemrxiv.org These methods often utilize photocatalysts to enable the reaction under milder conditions and with a broader substrate scope. acs.org For instance, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed, proceeding via selective alkene activation through a coordination-metal-to-ligand charge transfer (MLCT) pathway. escholarship.orgresearchgate.net

The majority of these reactions are intermolecular, where irradiation of an imine component leads to its excitation and subsequent cycloaddition with an alkene. nih.gov To prevent undesired isomerization, cyclic imines are often used. nih.gov However, progress has been made with acyclic imines, particularly through the use of sulfonylimines and by modulating the reaction mechanism to favor C-N bond formation first. acs.org Intramolecular versions of the aza-Paterno-Büchi reaction have also been successfully employed to create complex, polycyclic azetidine scaffolds. nih.govacs.org

Amine-Catalyzed Cycloadditions of Allenoates and Imines

Tertiary amine-catalyzed cycloaddition reactions of allenoates with imines provide a facile route to highly functionalized azetidines. researchgate.netmagtech.com.cn In these reactions, the tertiary amine acts as a Lewis base catalyst, adding to the β-carbon of the allenoate to generate a zwitterionic intermediate. rhhz.net This intermediate can then react with an imine in a [2+2] cycloaddition to form the azetidine ring.

This method has been successfully used to synthesize azetidines with a chiral tetrasubstituted carbon stereocenter in good yields and high enantioselectivities. researchgate.net The reaction conditions and the choice of catalyst can influence the reaction pathway, sometimes leading to other cycloadducts like 2-alkyleneoxetanes. rhhz.net

Intermolecular [2+2] Photocycloaddition of 2-Isoxazoline-3-carboxylates with Alkenes

A significant development in azetidine synthesis is the use of 2-isoxazoline-3-carboxylates as imine surrogates in intermolecular [2+2] photocycloadditions with alkenes. rsc.orgresearchgate.net This visible-light-mediated approach utilizes an iridium photocatalyst to activate the 2-isoxazoline-3-carboxylate via triplet energy transfer. rsc.orgnih.gov

This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating a wide range of alkenes. rsc.orgnih.gov A key advantage of this protocol is that the resulting azetidine products can be readily converted into unprotected azetidines, which are highly desirable synthetic targets. nih.govdigitellinc.com Mechanistic studies have indicated that the reaction proceeds through a triplet excited state, as the singlet state is not reactive in this cycloaddition. rsc.org

Scalable Synthetic Protocols for (S)-2-Methylazetidine

The development of scalable synthetic routes to (S)-2-methylazetidine is crucial for its application in pharmaceutical and materials science. Several practical and efficient methods have been reported that avoid chromatographic purification and are suitable for large-scale production. nih.govacs.org

1,3-Bis-triflate Generation and Cyclization

One of the premier strategies for constructing the (S)-2-methylazetidine ring involves the cyclization of a 1,3-diol precursor via an in-situ generated bis-triflate intermediate. acs.orgrsc.org This method is noted for its efficiency and scalability, providing the final product in high yield and optical purity. acs.org

The synthesis commences with the commercially available chiral building block, (R)-1,3-butanediol. rsc.org The core of the method is a one-pot process where the diol is converted into a highly reactive bis-triflate species. rsc.org This is achieved by the dropwise addition of triflic anhydride (B1165640) (Tf₂O) to a cooled solution (-35 °C) of the diol and a non-nucleophilic base, such as Hünig's base (N,N-Diisopropylethylamine). rsc.org The resulting intermediate is not isolated but is immediately treated with a primary amine, for instance, benzhydrylamine. rsc.org The amine displaces the two triflate leaving groups in a double nucleophilic substitution, effectively forming the four-membered azetidine ring. organic-chemistry.orgacs.org

Table 1: Key Parameters for the 1,3-Bis-triflate Cyclization Route

| Step | Starting Material | Key Reagents | Conditions | Intermediate/Product | Reported Yield | Reported ee |

| 1 | (R)-1,3-butanediol | Triflic anhydride, Hünig's base | -35 °C | In-situ bis-triflate | - | - |

| 2 | In-situ bis-triflate | Benzhydrylamine | - | N-benzhydryl-(S)-2-methylazetidine | - | - |

| 3 | N-benzhydryl-(S)-2-methylazetidine | Palladium hydroxide, H₂ | Hydrogenolysis | (S)-2-Methylazetidine | 61% (overall) | >99% |

Chemoselective Reduction of N-Boc Azetidine-2-carboxylic Acid

An alternative and effective route to (S)-2-methylazetidine relies on the chemoselective reduction of the carboxylic acid functionality of N-Boc-(S)-azetidine-2-carboxylic acid. acs.org This approach provides a valuable orthogonal strategy to the bis-triflate method and is also amenable to large-scale synthesis without the need for chromatographic purification. acs.orgclockss.org

The starting material for this pathway is the readily accessible (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, commonly known as N-Boc-(S)-azetidine-2-carboxylic acid. The critical transformation is the reduction of the carboxylic acid to a methyl group. This reduction can be performed using powerful reducing agents that are selective for the carboxyl group while leaving the carbamate (B1207046) (Boc) protecting group and the azetidine ring intact.

Table 2: Key Parameters for the Chemoselective Reduction Route

| Step | Starting Material | Key Reagents | Conditions | Product | Reported Yield | Reported ee |

| 1 | N-Boc-(S)-azetidine-2-carboxylic acid | Borane-dimethyl sulfide (B99878) (BMS), Tetrahydrofuran (THF) | Reflux | N-Boc-(S)-2-methylazetidine | - | - |

| 2 | N-Boc-(S)-2-methylazetidine | Acid (e.g., HCl) | Deprotection | (S)-2-Methylazetidine | 49% (overall) | >99% |

Stereochemical Control and Enantioselective Synthesis of S 2 Methylazetidine

Enantiomer Separation and Resolution Techniques

Resolution is a process used to separate a racemic mixture into its individual enantiomers. This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by techniques like chromatography or crystallization.

| Step | Description | Outcome |

|---|---|---|

| 1. Amide Formation | Reaction of racemic 2-methyl-azetidine-2-carboxylic acid with (S)-phenylglycinol. | Formation of a mixture of two diastereomeric amides. |

| 2. Separation | Separation of the diastereomers by flash chromatography. | Isolation of individual diastereomers in 44% and 43% yield. |

| 3. Hydrolysis | Acidic hydrolysis of the separated amides. | Yields the enantiomerically pure (S)- and (R)-2-methyl-azetidine-2-carboxylic acids. |

Biocatalytic Approaches for Enantioenriched Azetidines

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes are highly selective catalysts that can operate under mild conditions and often exhibit excellent enantioselectivity. Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, including cyclic amines. d-nb.infonih.govresearchgate.net

These NADPH-dependent enzymes catalyze the reduction of imines to amines with high stereoselectivity. nih.gov Both (R)- and (S)-selective IREDs have been identified and characterized, providing access to both enantiomers of a target amine. researchgate.netugent.be For instance, the reduction of the cyclic imine 2-methyl-1-pyrroline (B1218662) is a common model reaction used to characterize the activity and stereoselectivity of newly discovered IREDs. ugent.be

While a specific biocatalytic synthesis of (S)-2-methylazetidine using an IRED is not detailed in the provided search results, the potential for such a transformation is significant. The general approach would involve the enzymatic reduction of 2-methyl-1-azetine. Furthermore, biocatalytic methods have been employed for the efficient and enantioselective biotransformation of racemic 1-benzyl-2-methylazetidine-2-carbonitrile. researchgate.net This process, utilizing whole cells of Rhodococcus erythropolis, involves a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase to produce the corresponding azetidine-2-carboxylic acid and amide derivatives with excellent yields and enantiomeric excess (>99.5% ee). researchgate.net This demonstrates the power of biocatalysis in achieving high enantiopurity in azetidine (B1206935) derivatives.

Enzymatic Transformations of Racemic Nitriles to Chiral Acids and Amides

The biotransformation of nitriles represents a powerful and environmentally benign strategy for producing enantiomerically pure carboxylic acids and amides from racemic precursors. nih.gov This approach leverages the high selectivity of enzymes under mild reaction conditions, avoiding the use of harsh reagents and protecting groups often required in classical chemical syntheses. nih.gov In the context of synthesizing chiral azetidine derivatives, the kinetic resolution of racemic azetidine-2-carbonitriles using whole-cell biocatalysts has proven to be a highly efficient method. researchgate.netnih.gov

A notable example involves the use of the whole-cell catalyst Rhodococcus erythropolis AJ270, which contains a nitrile hydratase and an amidase enzyme system. researchgate.netnih.gov This system facilitates a highly enantioselective transformation of various racemic 1-benzylazetidine-2-carbonitriles into the corresponding chiral acids and amides with excellent yields and enantiomeric excesses (ee) often exceeding 99%. researchgate.netnih.gov

Research has demonstrated the successful application of this biocatalytic system on a range of racemic azetidine-2-carbonitriles. The transformation of 1-benzyl-2-methylazetidine-2-carbonitrile, a key precursor structure, proceeds efficiently to the corresponding amide and acid. researchgate.netnih.gov The process is generally conducted in a neutral aqueous buffer at around 30°C. researchgate.netnih.gov

| Racemic Substrate | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1-Benzylazetidine-2-carbonitrile | (R)-1-Benzylazetidine-2-carboxylic acid | ~50 | 46.3 | >99.5 |

| (S)-1-Benzylazetidine-2-carboxamide | 48.5 | >99.5 | ||

| trans-1-Benzyl-4-methylazetidine-2-carbonitrile | (2R,4R)-1-Benzyl-4-methylazetidine-2-carboxylic acid | ~50 | 45.2 | >99.5 |

| (2S,4S)-1-Benzyl-4-methylazetidine-2-carboxamide | 47.8 | >99.5 | ||

| 1-Benzyl-2-methylazetidine-2-carbonitrile | (R)-1-Benzyl-2-methylazetidine-2-carboxylic acid | ~50 | 44.1 | >99.5 |

| (S)-1-Benzyl-2-methylazetidine-2-carboxamide | 46.5 | >99.5 |

Chirality Transfer in Azetidinium Ylides

The rearrangement of ammonium (B1175870) ylides, particularly through researchgate.netacademicjournals.org-sigmatropic shifts, offers a sophisticated strategy for stereoselective carbon-carbon bond formation. researchgate.netorganic-chemistry.org This methodology has been effectively applied to the enantioselective synthesis of α-quaternary azetidines, which are direct precursors to constrained α-amino acids like (S)-2-methylazetidine-2-carboxylic acid. researchgate.net The core principle of this approach is the transfer of chirality from a chiral auxiliary attached to the nitrogen atom of the azetidine ring to a newly formed stereocenter at the C2 position. researchgate.netresearchgate.net

In a key synthetic route, an enantiomerically pure N-allyl azetidinium ion undergoes a stereoselective researchgate.netacademicjournals.org-sigmatropic rearrangement. researchgate.net The process is initiated by forming an azetidinium ylide intermediate. This highly reactive species then rearranges through a concerted, five-membered cyclic transition state, which is characteristic of researchgate.netacademicjournals.org-sigmatropic reactions. researchgate.netorganic-chemistry.org The stereochemical information embedded in the chiral N-substituent dictates the facial selectivity of the rearrangement, leading to the formation of the α-quaternary azetidine with high stereocontrol. researchgate.netresearchgate.net

For instance, enantiomerically pure N-allyl azetidinium ions can be prepared and induced to rearrange, yielding azetidines with an α-quaternary center. researchgate.net The concerted nature of the researchgate.netacademicjournals.org-rearrangement is crucial for the efficient transfer of chirality. organic-chemistry.orgnih.gov This transformation is synthetically valuable as it constructs the challenging quaternary stereocenter directly on the azetidine ring. The resulting products, such as 2-alkyl-2-carboxy-azetidines, are a novel class of constrained α-amino acids. researchgate.net While the researchgate.netresearchgate.net-Stevens rearrangement is a competing pathway, conditions can be optimized to favor the desired researchgate.netacademicjournals.org-shift. organic-chemistry.orgchemrxiv.orgchemrxiv.org

| Chiral Azetidinium Precursor | Rearrangement Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (S)-N-allyl-N-(1-phenylethyl)azetidinium salt | (2S)-2-allyl-2-carboxy-azetidine derivative | 75 | 95:5 |

| (R)-N-allyl-N-(1-phenylethyl)azetidinium salt | (2R)-2-allyl-2-carboxy-azetidine derivative | 72 | 94:6 |

Reactivity and Transformational Chemistry of S 2 Methylazetidine Ring Systems

Strain-Driven Reactivity of the Azetidine (B1206935) Moiety

The chemical behavior of azetidines is profoundly influenced by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain energy is key to the utility of the azetidine ring in synthesis. researchwithrutgers.comrsc.org

The strain makes the σ-bonds of the ring, particularly the C-N bonds, susceptible to cleavage under appropriate conditions, driving reactions such as ring-opening. rsc.org However, the ring is significantly more stable than that of aziridines, which translates into easier handling and the ability to perform a range of chemical modifications on the ring or its substituents without decomposition. researchwithrutgers.comrsc.orgrsc.org This balance of stability and reactivity allows for controlled, strain-release-driven transformations that are central to the synthetic applications of (S)-2-methylazetidine. nih.govbris.ac.uknih.gov The presence of the methyl group at the C2 position further influences the molecule's reactivity by introducing steric and electronic effects that can direct the outcomes of various reactions.

Nucleophilic Ring-Opening Reactions of Azetidines

One of the most characteristic reactions of the azetidine ring is its cleavage by nucleophiles. This process alleviates the inherent ring strain and provides a powerful method for synthesizing substituted acyclic amines. rsc.org The reaction is typically initiated by the activation of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons. This activation can be achieved through protonation or by coordination with a Lewis acid, making the ring susceptible to nucleophilic attack. nih.goviitk.ac.in The nucleophilic ring-opening of azetidines is a versatile transformation, allowing for the introduction of a wide array of functional groups. researchgate.net

In the case of unsymmetrically substituted azetidines like (S)-2-methylazetidine, the regioselectivity of the nucleophilic attack is a critical consideration. The reaction typically proceeds via an SN2-type mechanism. iitk.ac.inorganic-chemistry.org This mechanism dictates that the nucleophile will attack one of the ring carbons, leading to the cleavage of a C-N bond.

For 2-substituted azetidines, the nucleophilic attack generally occurs at the less substituted C4 carbon. This preference is attributed to steric hindrance posed by the substituent at the C2 position (the methyl group in this case). The attack at the C4 position leads to the formation of a specific regioisomer. Furthermore, because the reaction follows an SN2 pathway, it is stereoselective, resulting in an inversion of the configuration at the center of attack. Lewis acid mediation, for instance with Cu(OTf)₂, has been shown to be highly effective in promoting these regioselective ring-opening reactions with various nucleophiles, including alcohols. iitk.ac.inorganic-chemistry.org

The regioselective ring-opening of (S)-2-methylazetidine serves as a direct route to valuable, enantiomerically pure, functionalized acyclic amines. The nature of the resulting product is determined by the nucleophile used in the ring-opening step. For example, the reaction of an N-activated 2-substituted azetidine with an alcohol leads to the formation of a γ-amino ether (or 1,3-amino ether). iitk.ac.in This strategy provides a predictable and efficient way to convert the cyclic chiral scaffold of (S)-2-methylazetidine into a diverse range of linear amine derivatives with defined stereochemistry, which are important intermediates in organic synthesis. frontiersin.org

Functionalization and Derivatization Strategies of the Azetidine Core

Beyond ring-opening reactions, the (S)-2-methylazetidine core can be modified while keeping the four-membered ring intact. These functionalization strategies are essential for elaborating the azetidine scaffold and incorporating it into larger, more complex molecules.

The nitrogen atom of the azetidine ring is a key handle for functionalization. It can be protected with a variety of groups to modulate its reactivity and to allow for selective reactions elsewhere on the molecule. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is crucial as it can influence subsequent reactions, such as lithiation.

The tert-butoxythiocarbonyl (Botc) group is a notable example. acs.org Unlike its common oxygen analogue (Boc), the Botc group facilitates the deprotonation (lithiation) at the adjacent carbon (α-lithiation) while also being susceptible to facile removal under acidic conditions or via thermolysis, often under conditions where a Boc group would remain intact. acs.org This orthogonal reactivity allows for a sequence of protection, functionalization, and deprotection, enabling the synthesis of diverse azetidine derivatives. researchgate.net

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid, HCl) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Tosyl | Ts | Reducing agents (e.g., Sodium naphthalenide) |

| tert-Butoxythiocarbonyl | Botc | Trifluoroacetic acid (TFA) or thermolysis in ethanol (B145695) acs.org |

A powerful method for the functionalization of the azetidine core is through regioselective lithiation followed by quenching with an electrophile. nih.gov For this reaction to be effective, the nitrogen atom must bear an activating group, such as Boc or a thiocarbonyl-containing group (e.g., Botc or thiopivaloyl), which increases the acidity of the protons on the adjacent carbon atoms. acs.orgnih.gov

Using a strong base like sec-butyllithium (B1581126) (s-BuLi), a proton can be selectively removed from the C2 position of the N-protected azetidine ring. The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles. nih.govnih.gov This "trapping" step introduces a new substituent at the C2 position. This methodology allows for the direct formation of C-C and C-heteroatom bonds at a position adjacent to the ring nitrogen, providing access to a diverse array of 2,2-disubstituted azetidines. nih.gov

| Electrophile | Resulting Functional Group at C2 | Example Product Class |

|---|---|---|

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 2-Silyl-azetidines acs.org |

| Aldehydes (R-CHO) | -CH(OH)R | α-(Azetidin-2-yl)methanols acs.org |

| Ketones (R-CO-R') | -C(OH)RR' | α-(Azetidin-2-yl)ethanols acs.org |

| Alkyl halides (R-X) | -R | 2-Alkyl-azetidines |

| Carbon dioxide (CO₂) | -COOH | Azetidine-2-carboxylic acids |

Amide Formation and Peptide Coupling Applications

The nitrogen atom of the azetidine ring, as a secondary amine, readily participates in nucleophilic reactions, most notably acylation, to form amides. This reactivity is fundamental to its application in constructing more complex molecules, including peptidomimetics. The incorporation of azetidine-based amino acids, such as L-azetidine-2-carboxylic acid, into peptide chains has been a subject of significant interest as it induces specific conformational constraints on the peptide backbone. nih.govumich.edu The synthesis of di- and tripeptides containing 2-azetidinylcarboxylic acid has been achieved through standard peptide coupling techniques, demonstrating the utility of this scaffold in protein engineering. acs.org

However, the reactivity of N-unsubstituted 2,2-disubstituted azetidines, structural analogs of (S)-2-Methylazetidine, shows a notable divergence. When subjected to amide coupling conditions with carboxylic acids, these compounds can either undergo the expected N-acylation or a competing ring expansion reaction. rsc.org The outcome is highly dependent on the reaction conditions employed.

Standard amide coupling reagents can be utilized to favor the formation of the N-acylazetidine. The choice of coupling agent and base is critical in directing the reaction pathway. For instance, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) with a tertiary amine base like triethylamine (B128534) in dichloromethane (B109758) can produce a mixture of the desired amide and the ring-expanded product. rsc.org Altering the coupling agent to Propylphosphonic Anhydride (B1165640) (T3P) can also yield similar product distributions. rsc.org The formation of the N-acyl azetidine is generally considered the kinetic product of the reaction. rsc.org

Table 1: Representative Conditions for N-Acylation of 2,2-Disubstituted Azetidines This table is interactive. Click on the headers to sort the data.

| Starting Material | Carboxylic Acid | Coupling Agent | Base | Solvent | Product(s) | Ref |

|---|---|---|---|---|---|---|

| N-H spiro-oxindole azetidine HCl | p-CF3 benzoic acid | EDC·HCl | Et3N | CH2Cl2 | Spiro-azetidine amide and ring-expanded spiro dihydro-1,3-oxazine | rsc.org |

| N-H spiro-oxindole azetidine HCl | p-CF3 benzoic acid | T3P | Et3N | CH2Cl2 | Spiro-azetidine amide and ring-expanded spiro dihydro-1,3-oxazine | rsc.org |

The incorporation of azetidine moieties into peptides, specifically L-azetidine-2-carboxylic acid (Aze), has been shown to significantly influence the secondary structure. For example, tetrapeptides such as Boc-(L-Aze-L-Pro)2-Opcp have been found to adopt an all-cis peptide bond conformation, consistent with a left-handed helix structure. nih.gov This contrasts with peptides containing only proline, indicating that the smaller, more constrained azetidine ring perturbs the typical peptide secondary structure. nih.govumich.edu

Ring Expansion and Contraction Reactions of Azetidine Derivatives

The inherent ring strain of the azetidine core makes it an excellent substrate for ring expansion reactions, providing access to a variety of larger, often more thermodynamically stable, heterocyclic systems. rsc.org These transformations are a powerful tool in synthetic chemistry for building molecular complexity. Substituted azetidines have proven to be versatile synthons for rearrangements into five- and six-membered rings such as pyrrolidines, piperidines, and their derivatives. rsc.org

One of the most studied rearrangements is the expansion to six-membered rings. As mentioned previously, the treatment of 2,2-disubstituted azetidines with carboxylic acids can lead to 5,6-dihydro-4H-1,3-oxazines under conditions that favor thermodynamic control. rsc.org The proposed mechanism involves an initial N-acylation, followed by σ-C–N bond cleavage aided by electron donation (e.g., from an adjacent oxindole (B195798) nitrogen in the studied substrate). This generates a putative azafulvenium intermediate, which then undergoes a 6-exo-trig spirocyclization of the amide oxygen to form the dihydro-1,3-oxazine ring. rsc.org

Other notable ring expansion reactions include:

Expansion to Piperidinones : Certain cis-2-(2-bromo-1,1-dimethylethyl)azetidines undergo a ring expansion-oxidation sequence when treated with a silver salt in DMSO at elevated temperatures, yielding 5,5-dimethylpiperidin-4-ones. rsc.org

Expansion to Pyrrolin-4-ones : A gold(I)-catalyzed ring expansion of 2-azetidinyl ynones has been reported. This method involves the sequential activation of the azetidine nitrogen and the ynone's alkyne by the cationic gold catalyst. rsc.org

Meisenheimer Rearrangement : Functionalized N-benzhydryl azetidines containing an ester or nitrile at the C-2 position can be treated with hydrogen peroxide to induce a rsc.orgrsc.org Meisenheimer rearrangement, yielding N-benzhydryl isoxazolidines. rsc.org

In contrast to the prevalence of ring expansion reactions, ring contraction reactions of azetidine derivatives to form smaller rings are not commonly reported. However, the synthesis of functionalized azetidines is often achieved through the ring contraction of larger five-membered rings. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, which yields α-carbonylated N-sulfonylazetidines in the presence of a base like potassium carbonate. organic-chemistry.org This highlights the thermodynamic landscape where the formation of the strained four-membered ring is achieved from a suitable precursor.

Table 2: Examples of Ring Expansion Reactions of Azetidine Derivatives This table is interactive. Click on the headers to sort the data.

| Azetidine Derivative | Reagents/Conditions | Product Ring System | Ref |

|---|---|---|---|

| N-H spiro-oxindole azetidine | Carboxylic acid, DBU | Spiro dihydro-1,3-oxazine | rsc.org |

| cis-2-(2-bromo-1,1-dimethylethyl)azetidines | Silver salt, DMSO, 100 °C | 5,5-dimethylpiperidin-4-one | rsc.org |

| 2-Azetidinyl ynone | Au(I) catalyst | Pyrrolin-4-one | rsc.org |

| N-Benzhydryl-2-cyanoazetidine | H2O2, Na2WO4·2H2O | N-Benzhydryl isoxazolidine | rsc.org |

These expansion reactions underscore the synthetic utility of the strained azetidine ring as a latent reactive moiety, enabling the diastereoselective and regioselective construction of more complex nitrogen-containing heterocycles. rsc.org

Computational and Theoretical Chemistry Studies of S 2 Methylazetidine

Conformational Analysis and Energy Landscapes of Azetidine (B1206935) Derivatives

The energy landscape of azetidine derivatives is characterized by multiple local minima corresponding to different ring puckering conformations and substituent orientations. The relative energies of these conformers determine the conformational preferences of the molecule. For instance, in dipeptides containing azetidine-2-carboxylic acid, the tendency to adopt an axial orientation for certain groups can be more pronounced compared to proline analogues, a feature attributed to the reduction of steric hindrance between adjacent substituents. nih.gov The conformational preferences are also sensitive to the environment; as solvent polarity increases, conformations akin to the polyproline II structure become more populated. nih.gov

| Azetidine Derivative Feature | Computational Observation | Reference |

|---|---|---|

| Ring Structure | Adopts a non-planar, puckered conformation. | nih.gov |

| Flexibility | Less puckered and more flexible than a five-membered proline ring. | nih.gov |

| Substituent Orientation | Shows a stronger tendency for axial orientation of certain groups to minimize steric hindrance. | nih.gov |

| Solvent Effects | Increased solvent polarity favors polyproline II-like conformations. | nih.gov |

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular properties, and reaction mechanisms of azetidine compounds. These calculations provide quantitative data on aspects such as charge distribution, bond energies, and spectroscopic parameters.

A key dynamic process in azetidines is the pyramidal inversion at the nitrogen atom. This process involves the nitrogen atom and its substituents moving through a planar transition state. Density Functional Theory (DFT) is a widely used computational method to study the energetics of this inversion. researchgate.net

Studies on N-substituted tetrahydro-1,3-oxazines, which share features with azetidines, have used DFT to simulate the nitrogen inversion process. researchgate.net These calculations can determine the activation energy (the barrier to inversion) and how it is influenced by factors such as the solvent. researchgate.net For example, simulations using a cluster model with explicit solvent molecules show that the inversion barrier can change depending on the number and type of solvent molecules in the solvation shell. researchgate.net In other studies on azetidines tethered to boronate esters, activation parameters for nitrogen inversion have been quantified using variable-temperature NMR (VT-NMR) and the measured barriers have been correlated with data from MP2 calculations, a type of ab initio quantum chemistry method. rsc.orgbirmingham.ac.uknih.gov

| Computational Method | Investigated Property | Key Findings | Reference |

|---|---|---|---|

| DFT (PBE/3ζ) | Nitrogen inversion in N-methyltetrahydro-1,3-oxazine | Calculated inversion barrier coincides with experimental NMR values when a cluster of 4 difluorodichloromethane solvent molecules is included. | researchgate.net |

| MP2 Calculations | Nitrogen inversion in azetidines tethered to boronate esters | Calculated barriers correlate well with experimental data from VT-NMR, providing a way to probe B-N dative bond strength. | rsc.orgnih.gov |

Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, which aids in their structural characterization. By calculating the vibrational frequencies of a molecule, a theoretical Infrared (IR) spectrum can be generated. researchgate.net Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. arxiv.org

For new compounds, comparing the computationally predicted spectra with the experimentally measured spectra helps to confirm the proposed molecular structure. mdpi.com DFT methods are commonly employed for this purpose. For instance, the FTIR spectrum of a newly synthesized ligand was generated using the B3LYP method and the 6-311++G(d,p) basis set, and it was found to be in good agreement with the experimental spectrum. mdpi.com Machine learning models, pretrained on large datasets of quantum chemical calculations, are also emerging as powerful tools for the rapid and accurate prediction of 1D and 2D NMR spectra, including adjustments for solvent effects. arxiv.org

Non-covalent interactions, such as hydrogen bonds, play a critical role in determining the three-dimensional structure and function of molecules. mdpi.com Computational chemistry allows for the detailed analysis of these weak interactions.

Mechanistic Investigations of Azetidine-Forming Reactions

Computational studies are frequently used to elucidate the detailed mechanisms of chemical reactions, including those that form the azetidine ring. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway.

One example is the synthesis of 2-arylazetidines from oxirane derivatives. semanticscholar.orgacs.org DFT calculations were performed to understand the regioselectivity of the ring-closing step. The calculations investigated the competing reaction pathways leading to either a four-membered azetidine ring (via a 4-exo-tet cyclization) or a five-membered pyrrolidine (B122466) ring (via a 5-endo-tet cyclization). The results showed that the formation of the azetidine is kinetically favored, meaning it has a lower activation energy barrier, even though the five-membered ring is the thermodynamically more stable product. semanticscholar.org This provides a quantum chemical explanation for the observed product and extends the predictive power of concepts like Baldwin's rules. semanticscholar.orgacs.org

| Reaction | Computational Method | Mechanistic Insight | Reference |

|---|---|---|---|

| Intramolecular aminolysis of oxiranes | DFT (M06-2X/6-31G(d,p)) with implicit-explicit solvation | Confirmed that the 4-exo-tet pathway to form azetidine is kinetically controlled and has a lower activation barrier than the 5-endo-tet pathway to form pyrrolidine. | semanticscholar.orgacs.org |

Understanding Reactivity and Stereoselectivity through Theoretical Modeling

Theoretical modeling is a powerful asset for rationalizing and predicting the reactivity and stereoselectivity of reactions involving azetidines. By modeling the transition states of competing reaction pathways, the origins of stereochemical control can be identified.

For example, in the aldol (B89426) reaction catalyzed by azetidine-2-carboxylic acid, DFT has been used to study the transition states leading to different stereoisomers. nih.gov These calculations revealed that non-covalent interactions, such as hydrogen bonding, and the specific geometry of the transition state play crucial roles in determining the stereoselectivity of the reaction. nih.gov The model can quantify the energy difference between the diastereomeric transition states, which directly relates to the enantiomeric excess (ee) of the product. By analyzing the structures of these transition states, chemists can understand why one stereoisomer is formed preferentially, which aids in the design of new and more effective catalysts. nih.gov The balance of subtle forces, including favorable dispersion interactions and unfavorable steric repulsions, often dictates the final stereochemical outcome. acs.org

Applications of S 2 Methylazetidine in Advanced Organic Synthesis

Asymmetric Catalysis and Ligand Design

The unique structural features of (S)-2-methylazetidine make it an excellent scaffold for developing new catalytic systems. Its derivatives have been successfully employed both as chiral ligands in metal-catalyzed reactions and as core structures in organocatalysis, demonstrating their versatility in promoting stereoselective transformations birmingham.ac.uk.

The development of chiral ligands is crucial for enantioselective metal-catalyzed reactions. Azetidines, like their three-membered aziridine (B145994) counterparts, can act as effective ligands for various transition metals birmingham.ac.uksemanticscholar.orgmdpi.com. The nitrogen atom of the azetidine (B1206935) ring serves as a coordination site, and the adjacent stereocenter at the C2 position effectively induces chirality in the catalytic environment.

Research has shown that bidentate ligands incorporating a chiral azetidine or aziridine backbone can be highly effective. For instance, N,S-bidentate aziridine-based ligands have been successfully used in palladium-catalyzed Tsuji-Trost reactions and in the addition of diethylzinc (B1219324) to aldehydes semanticscholar.orgmdpi.com. In these systems, the stereochemical outcome is influenced by both steric and electronic factors of the ligand, which coordinates to the metal center semanticscholar.orgmdpi.com. While these specific examples utilize aziridines, the principles are directly applicable to azetidine-based ligands, where the four-membered ring provides a different, yet still constrained, conformational geometry. The utility of chiral azetidines has been noted in reactions such as Friedel-Crafts alkylations and Henry reactions birmingham.ac.uk.

The table below summarizes representative metal-catalyzed reactions employing chiral ligands derived from small N-heterocycles, illustrating the potential of scaffolds like (S)-2-methylazetidine.

| Reaction Type | Catalyst/Metal | Ligand Type | Substrate | Enantiomeric Ratio/Excess (e.r. / e.e.) |

| Diethylzinc addition | Zinc | (S)-2-((4-nitrophenylsulfanyl)methyl)-1-tritylaziridine | Benzaldehyde | 94.2:5.8 e.r |

| Henry Reaction | Copper | 2,4-cis-disubstituted amino azetidine | Alkyl aldehydes | >99% e.e. |

| C-α Alkylation | Copper(II) | Salen complex with (S,S)-cyclohexanediamine | Schiff base of D,L-alanine ester | up to 98% e.e. |

Data sourced from multiple studies showcasing catalysis with small chiral N-heterocycles and related systems. semanticscholar.orgmdpi.comnih.govnih.gov

Organocatalysis, the use of small chiral organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis rsc.org. The rigid structure of the azetidine ring makes it an ideal scaffold for designing effective organocatalysts rsc.org. Derivatives of (S)-2-methylazetidine can be functionalized to create catalysts that provide a well-defined chiral environment, enabling high levels of stereocontrol.

For example, 2,4-cis-disubstituted amino azetidines have been synthesized and used as organocatalysts in copper-catalyzed Henry reactions, yielding products with excellent enantiomeric excess (>99% e.e.) for alkyl aldehydes nih.gov. The inherent concavity of the cis-azetidine scaffold creates a rigid platform that strongly influences the stereochemical outcome of the reaction nih.gov. Azetidine-containing catalysts have also been explored in other asymmetric transformations, including Michael-type reactions birmingham.ac.uk. The development of these catalysts highlights the potential of using the (S)-2-methylazetidine core to build highly modular and effective organocatalytic systems.

Scaffold Diversity and Complex Molecule Synthesis

Beyond catalysis, (S)-2-methylazetidine serves as a valuable chiral building block for constructing more complex molecular architectures. Its strained ring can be strategically opened or functionalized to introduce nitrogen-containing fragments into larger molecules, including bioactive compounds and intricate polycyclic systems rsc.orgrsc.org.

The azetidine motif is found in numerous natural products and is an important feature in medicinal chemistry rsc.org. Incorporating this strained ring can impart desirable properties to a molecule, such as metabolic stability and conformational rigidity. (S)-2-Methylazetidine and its derivatives, like L-azetidine-2-carboxylic acid, serve as conformationally constrained analogues of natural amino acids such as phenylalanine and leucine (B10760876) nih.gov. This makes them valuable intermediates for creating peptidomimetics and other biologically active molecules rsc.org. The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners has been achieved through asymmetric methods, demonstrating a pathway to these important building blocks nih.gov.

The synthesis of complex polycyclic systems containing nitrogen is a significant area of organic chemistry. (S)-2-Methylazetidine is an excellent starting point for constructing fused, bridged, and spirocyclic systems due to the reactivity of its strained ring mdpi.com. Spirocyclic systems containing an azetidine ring are of particular interest in pharmaceutical design. For example, methods have been developed for the synthesis of methyl-substituted spirocyclic piperidine-azetidine frameworks, specifically 2,7-diazaspiro[3.5]nonane systems researchgate.netfigshare.com. These synthetic routes allow for the creation of complex scaffolds with differentiated nitrogen atoms that can be further functionalized for drug discovery applications figshare.com. The construction of these intricate architectures showcases the utility of azetidine derivatives in building molecular complexity mdpi.com.

Polymerization Chemistry

Ring-opening polymerization (ROP) is a powerful method for synthesizing polymers from cyclic monomers. The inherent strain of the four-membered azetidine ring makes (S)-2-methylazetidine a potential candidate for ROP. Although much of the research in this area has focused on the closely related 2-methylaziridine (B133172) (a three-membered ring), the principles are analogous.

Cationic ring-opening polymerization (CROP) of 2-methylaziridine, initiated by agents like BF₃Et₂O, results in the formation of polypropylenimine, a polymer with a highly branched structure rsc.org. Similarly, anionic ring-opening polymerization (AROP) of N-sulfonyl-2-methylaziridines has been shown to be a controlled, living process, allowing for the synthesis of well-defined polymers and block copolymers osti.gov. These studies on the aziridine analogue suggest that (S)-2-methylazetidine could undergo similar polymerization processes to yield chiral, functional polymers. The ability to control the polymerization would allow for the creation of complex polymer architectures, such as block and star-shaped polymers, derived from this chiral monomer osti.gov.

Biochemical and Mechanistic Studies of Azetidine Containing Systems

Natural Product Biosynthesis Involving Azetidine (B1206935) Moieties

The biosynthesis of the azetidine ring in nature is a fascinating enzymatic process that creates a highly strained heterocycle from a common metabolic precursor. While (s)-2-Methylazetidine is a synthetic compound, understanding the biosynthesis of its parent structure, azetidine-2-carboxylic acid (AZE), provides essential context for the origin of this ring system in natural products.

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in various plants, such as the lily of the valley (Convallaria majalis), and in some microorganisms wikipedia.org. Its biosynthesis is catalyzed by a class of enzymes known as AZE synthases. These enzymes have been identified in bacterial natural product pathways and utilize S-adenosylmethionine (SAM) as the substrate nih.gov.

The reaction mechanism involves a remarkable intramolecular cyclization of SAM. The AZE synthase facilitates a 4-exo-tet cyclization, where the α-amino group of the methionine portion of SAM acts as a nucleophile, attacking the γ-carbon nih.gov. This process leads to the formation of the strained four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA) nih.gov. Structural and biochemical analyses of AZE synthases reveal that the enzyme binds SAM in an unusual, kinked conformation. This specific conformation, supported by desolvation effects and cation-π interactions within the active site, brings the nucleophilic nitrogen and the electrophilic γ-carbon into close proximity (approximately 2.9 Å), thereby facilitating the challenging cyclization reaction nih.gov.

| Enzyme Class | Substrate | Reaction Type | Product(s) | Key Mechanistic Features |

| AZE Synthase | S-Adenosylmethionine (SAM) | Intramolecular 4-exo-tet Cyclization | Azetidine-2-carboxylic acid (AZE), 5'-Methylthioadenosine (MTA) | Substrate conformation control, Desolvation, Cation-π interactions |

This biosynthetic pathway highlights nature's ability to construct high-energy structures like the azetidine ring from ubiquitous metabolites.

Azetidines as Non-Natural Amino Acid Components in Peptidic Systems

The incorporation of non-natural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, specific conformational preferences, and novel biological activities. Azetidine-based amino acids, as constrained proline analogues, have been extensively studied to modulate peptide structure.

The substitution can affect the cis-trans isomerization of the preceding peptide bond. In aqueous solution, replacing proline with 2-methylproline (a close structural relative of 2-methylazetidine-2-carboxylic acid) has been shown to dramatically decrease the population of the cis conformer rsc.org. This preference for the trans conformation can be critical for pre-organizing a peptide into a specific bioactive shape. Furthermore, the incorporation of AZE has been shown to induce γ-turns within peptide chains. The unique geometry of the azetidine ring helps to stabilize the hydrogen-bonding pattern characteristic of these turn structures, making azetidines valuable building blocks for mimicking turns in larger proteins.

The introduction of azetidine residues can either stabilize or destabilize canonical secondary structures depending on the context. In tetrapeptides, the replacement of proline with AZE can perturb the existing secondary structure. For example, in a peptide containing three consecutive proline residues, the introduction of a single AZE residue leads to a mix of cis and trans peptide bonds, disrupting the uniform helical structure observed in the all-proline version nih.gov. Conversely, a tetrapeptide with alternating AZE and proline residues was found to adopt an all-cis peptide bond conformation, consistent with a left-handed helix nih.gov.

Computational studies on homopolymers like poly(Aze) and copolymers with proline indicate that polymers containing AZE are more flexible than poly(Pro) nih.gov. This increased flexibility can lead to an entropic destabilization of ordered structures, such as the collagen triple helix, relative to a disordered coil nih.gov. The substitution of a Cα-hydrogen with a methyl group, as in (s)-2-Methylazetidine, is a known strategy to further restrict conformational freedom. In the analogous 2-methylproline series, this substitution has been shown to enhance the stability of polyproline II (PPII) structures and promote the formation of stable βI-turns rsc.org. It is therefore anticipated that incorporating (s)-2-methylazetidine-2-carboxylic acid would similarly rigidify the peptide backbone and favor specific turn or helical structures.

| Peptide System | Azetidine Residue | Observed Conformational Effect | Reference |

| Ac-(L-Pro)3-L-Aze-Opcp | L-Azetidine-2-carboxylic acid | Perturbation of secondary structure; mixture of cis and trans peptide bonds | nih.gov |

| Ac-(L-Aze-L-Pro)2-Opcp | L-Azetidine-2-carboxylic acid | Stabilization of a left-handed helix; all-cis peptide bonds | nih.gov |

| Poly(Aze) & Copolymers | L-Azetidine-2-carboxylic acid | Increased flexibility compared to Poly(Pro) | nih.gov |

| Ac-Ala-Pro-NHMe | 2-Methylproline (analogue) | Stabilization of βI-turn structure | rsc.org |

Mechanistic Insights into Azetidine Interactions with Biological Targets

The structural similarity of azetidine-2-carboxylic acid to proline allows it to act as a molecular mimic, leading to interactions with various biological targets, primarily those involved in proline metabolism and protein synthesis.

As a proline analogue, AZE can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline wikipedia.orgnih.gov. This misincorporation is a key mechanism of its biological action. The presence of the smaller, more strained azetidine ring within the polypeptide chain can lead to improper protein folding and aggregation medchemexpress.com. This accumulation of misfolded proteins triggers cellular stress responses, such as the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress nih.govmedchemexpress.combiorxiv.org. Studies in microglial cells have shown that AZE can induce pro-inflammatory and pro-apoptotic effects, potentially through these stress pathways mdpi.com.

Substituted azetidines have also been developed as targeted inhibitors of specific enzymes. For instance, (s)-2-Methylazetidine has been utilized as a building block in the synthesis of ketohexokinase inhibitors chiralen.com. In this context, the azetidine moiety likely interacts with the enzyme's active site, contributing to the binding affinity and inhibitory activity of the final compound. Other synthetic azetidine derivatives, specifically 2-azetidinones (β-lactams), have been shown to inhibit serine proteases like leukocyte elastase and metalloproteinases such as gelatinase MMP-2 and MMP-9 nih.gov. The mechanism for these β-lactam inhibitors often involves the acylation of a catalytic serine residue in the enzyme's active site, leading to irreversible inactivation. This demonstrates that the azetidine scaffold, with appropriate functionalization, can be directed to a range of biological targets beyond those related to proline mimicry.

Future Directions and Emerging Research Avenues for S 2 Methylazetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While scalable syntheses for (S)-2-methylazetidine have been established, the future of its production lies in the development of more sustainable and efficient methodologies. Current routes often rely on traditional synthetic methods that may involve harsh reagents and generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, and (S)-2-methylazetidine is a prime candidate for the application of these approaches.

Key areas for future development include:

Biocatalysis : The use of enzymes in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Biocatalytic reductive amination, employing imine reductases (IREDs) or amine dehydrogenases (AmDHs), presents a promising avenue for the asymmetric synthesis of chiral amines like (S)-2-methylazetidine from prochiral ketones. nih.govnih.govthieme-connect.de The development of engineered enzymes with tailored substrate specificity and enhanced stability could lead to highly efficient and sustainable processes for its production. d-nb.infonih.govnih.govrsc.org

Chemoenzymatic Synthesis : Combining the strengths of both chemical and enzymatic transformations can lead to more efficient and practical synthetic routes. nih.govresearchgate.net For instance, a chemical step could be used to generate a key intermediate that is then stereoselectively converted to (S)-2-methylazetidine using an enzyme.

Flow Chemistry : Continuous flow processes offer several advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. ufrj.br Developing a continuous flow synthesis for (S)-2-methylazetidine could lead to a more efficient and scalable manufacturing process.

Use of Greener Solvents and Reagents : Future synthetic strategies will focus on replacing hazardous solvents and reagents with more environmentally friendly alternatives. mdpi.com This includes the use of bio-based solvents and the development of catalytic methods that minimize the use of stoichiometric reagents.

A comparison of potential sustainable synthetic approaches is presented in Table 1.

| Methodology | Advantages | Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability, substrate scope, and the need for cofactor recycling systems. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. | Compatibility of reaction conditions between chemical and enzymatic steps. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and the need for specialized equipment. |

| Green Solvents/Reagents | Reduced toxicity and environmental persistence. | Solvent compatibility with reagents and reaction conditions. |

Exploration of New Catalytic Applications and Processes

The chiral nature of (S)-2-methylazetidine makes it an attractive scaffold for the development of new ligands and organocatalysts for asymmetric synthesis. nih.gov Its structural rigidity and the presence of a stereogenic center adjacent to the nitrogen atom can impart high levels of stereocontrol in catalytic transformations.

Future research in this area will likely focus on:

Chiral Ligands for Asymmetric Hydrogenation : (S)-2-Methylazetidine derivatives can be explored as chiral ligands for transition metal-catalyzed asymmetric hydrogenation reactions. nih.govrsc.orgwipo.intnih.govmdpi.com The development of novel phosphine (B1218219) or amine-based ligands incorporating the (S)-2-methylazetidine motif could lead to highly efficient catalysts for the synthesis of other chiral molecules.

Organocatalysis : Proline and its derivatives are well-established organocatalysts for a variety of asymmetric transformations. nih.govnih.govmdpi.comresearchgate.netmdpi.com The structural similarity of (S)-2-methylazetidine to proline suggests its potential as a scaffold for a new class of organocatalysts. chemdiv.com Researchers may explore its use in reactions such as aldol (B89426), Mannich, and Michael additions.

Privileged Scaffolds in Drug Discovery : The azetidine (B1206935) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. ufrj.brnih.govresearchwithrutgers.comnih.govmdpi.comeurekaselect.com The incorporation of the (S)-2-methylazetidine moiety into new molecular architectures could lead to the discovery of novel therapeutic agents.

Advanced Computational Tools for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. nih.gov Advanced computational methods can be employed to accelerate the development of (S)-2-methylazetidine chemistry by providing insights into its structure, reactivity, and interactions with biological targets.

Key applications of computational tools include:

Rational Design of Catalysts : Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the transition states of catalytic reactions involving (S)-2-methylazetidine-based ligands or organocatalysts. This allows for the rational design of new catalysts with improved activity and selectivity.

Prediction of Reactivity and Ring Strain : Computational analysis can provide a deeper understanding of the factors governing the reactivity of the azetidine ring, including the influence of the methyl substituent on ring strain and susceptibility to ring-opening reactions. researchgate.net

Molecular Dynamics Simulations : Molecular dynamics (MD) simulations can be used to study the conformational dynamics of (S)-2-methylazetidine-containing molecules and their interactions with biological macromolecules, such as enzymes and receptors. thieme-connect.denih.gov This information is crucial for the design of new drugs and probes.

Integration in Complex Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a powerful tool for identifying new bioactive compounds from large chemical libraries. The inclusion of (S)-2-methylazetidine and its derivatives in these libraries can significantly expand the chemical space available for screening and increase the probability of discovering novel hits.

Future efforts in this area will involve:

Diversity-Oriented Synthesis (DOS) : DOS strategies can be employed to generate large and structurally diverse libraries of compounds based on the (S)-2-methylazetidine scaffold. cam.ac.uknih.govresearchgate.net These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Fragment-Based Drug Discovery (FBDD) : (S)-2-Methylazetidine can serve as a starting point for the design of fragment libraries for FBDD. The small size and well-defined stereochemistry of this molecule make it an ideal fragment for probing the binding sites of proteins.

Development of CNS-Focused Libraries : The azetidine scaffold has been shown to be a valuable component of libraries targeting the central nervous system (CNS). rsc.orgrsc.orgiitk.ac.innih.gov The synthesis of focused libraries of (S)-2-methylazetidine derivatives with physicochemical properties suitable for CNS penetration could lead to the discovery of new treatments for neurological disorders.

A summary of various screening library types is provided in Table 2.

| Library Type | Description | Relevance to (S)-2-Methylazetidine |

| Diversity Libraries | Collections of structurally diverse small molecules designed to cover a broad chemical space. | Inclusion of (S)-2-methylazetidine scaffolds would introduce novel, stereochemically defined building blocks. chemdiv.com |

| Fragment Libraries | Collections of low molecular weight compounds used in fragment-based drug discovery. | (S)-2-Methylazetidine itself or simple derivatives can serve as valuable chiral fragments. |

| Focused Libraries | Collections of compounds designed to interact with a specific class of biological targets (e.g., kinases, GPCRs). | (S)-2-Methylazetidine can be incorporated into scaffolds known to bind to specific target families. |

| Natural Product-Like Libraries | Collections of compounds that mimic the structural complexity and diversity of natural products. | The chiral nature of (S)-2-methylazetidine makes it a suitable building block for creating natural product-like molecules. |

Understanding and Harnessing Ring Strain for Diverse Reactivity

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. researchwithrutgers.comrsc.orgrsc.org This strain can be harnessed to drive a variety of chemical transformations that would be difficult to achieve with less strained systems.

Future research will focus on:

Strain-Release Driven Reactions : The relief of ring strain can be a powerful driving force for chemical reactions. d-nb.infonih.govresearchwithrutgers.comnih.govrsc.orgrsc.org Researchers are exploring new strain-release reactions of (S)-2-methylazetidine, such as ring-opening polymerizations, cycloadditions, and rearrangements, to access novel molecular architectures.

Stereoselective Ring-Opening Reactions : The chiral center in (S)-2-methylazetidine can direct the stereochemical outcome of ring-opening reactions, providing a route to enantiomerically pure acyclic compounds with multiple stereocenters. nih.goviitk.ac.innih.govorganic-chemistry.orgnih.gov

Theoretical and Experimental Analysis of Ring Strain : A deeper understanding of the factors that influence the ring strain of substituted azetidines is needed. researchgate.net Combined theoretical and experimental studies can provide valuable insights into how the methyl group in (S)-2-methylazetidine affects the geometry and reactivity of the ring.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing enantiopure (S)-2-Methylazetidine, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective ring-opening of azetidine precursors using chiral catalysts (e.g., BINOL-derived phosphoric acids) can yield (S)-2-Methylazetidine. Key steps include:

- Purification via column chromatography with chiral stationary phases.

- Characterization using -NMR and -NMR to confirm enantiomeric excess (≥98%) and stereochemistry .

- Reproducibility requires strict adherence to reaction conditions (temperature, solvent purity, catalyst loading) and validation with control experiments. Detailed protocols should be documented in supplementary materials to enable replication .

Q. How can researchers verify the purity and structural identity of (S)-2-Methylazetidine?

- Methodological Answer :

- Purity : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to assess enantiomeric excess. Compare retention times with racemic standards .

- Structural Identity : Combine spectroscopic methods:

- -NMR for methyl group resonance (δ ~1.3 ppm) and azetidine ring protons (δ ~3.0–3.5 ppm).

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (CHN, exact mass 71.0735 g/mol).

- Report all spectral data in primary manuscripts or supplementary files .

Advanced Research Questions